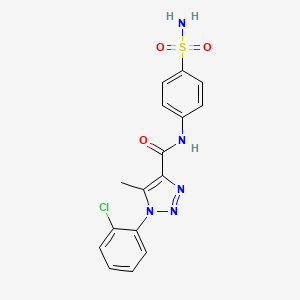

1-(2-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O3S/c1-10-15(20-21-22(10)14-5-3-2-4-13(14)17)16(23)19-11-6-8-12(9-7-11)26(18,24)25/h2-9H,1H3,(H,19,23)(H2,18,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYXWUSNSFKNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to targetc-Met kinase , a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer.

Mode of Action

It’s likely that the compound interacts with its target in a way that modulates the target’s activity, leading to changes in cellular processes.

Biochemical Pathways

The compound likely affects the HGF/c-Met pathway , which is involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions. Deregulation of this pathway has been reported in several cancers.

Result of Action

Similar compounds have shown antiproliferative effects against certain cancer cell lines.

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of the compound. Factors such as pH can influence the rate of reaction of similar compounds. Therefore, the environment in which the compound is administered should be carefully considered.

Biological Activity

The compound 1-(2-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring and incorporates a sulfamoyl group , which is significant for its biological activity. The presence of the 2-chlorophenyl and 5-methyl substituents enhances its pharmacological properties.

Research indicates that compounds containing the triazole moiety exhibit broad biological activities through various mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to selectively inhibit COX-2 over COX-1, which is crucial in reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. For example, one study reported that derivatives with a sulfamoylphenyl substituent displayed significant COX-2 inhibitory activity with IC50 values significantly lower than those of traditional NSAIDs like celecoxib .

- Anti-inflammatory Effects : The compound reduces pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated by inhibiting pathways associated with oxidative stress .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Case Studies

- In Vivo Efficacy : In a study involving carrageenan-induced paw edema in rats, the compound demonstrated significant anti-inflammatory effects comparable to established NSAIDs. The results indicated a marked reduction in paw swelling, suggesting effective systemic absorption and bioactivity .

- Cell Culture Studies : In human macrophage cultures activated with lipopolysaccharide (LPS), the compound exhibited a dose-dependent decrease in pro-inflammatory cytokine production. This highlights its potential as an anti-inflammatory therapeutic agent .

Scientific Research Applications

The compound exhibits a variety of biological activities, including:

- Anticancer Activity : Research indicates that derivatives of triazole compounds can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell survival. For instance, studies have shown that similar sulfonamide derivatives have demonstrated cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

- Antimicrobial Properties : Compounds containing triazole and sulfonamide moieties have been evaluated for their antimicrobial activities against bacteria and fungi. The ability to inhibit bacterial growth has been linked to the disruption of metabolic processes within microbial cells .

Case Studies

Several studies highlight the effectiveness of similar compounds in clinical settings:

-

Anticancer Studies :

- A study focused on a series of triazole derivatives found that specific modifications to the sulfonamide group enhanced cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity in treated cells .

- Another research effort synthesized new molecular hybrids that combine triazole and sulfonamide structures, leading to improved anticancer activity compared to parent compounds .

- Antimicrobial Efficacy :

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of selected compounds related to 1-(2-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide:

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 36 | Effective against HCT-116 cells |

| Compound B | Antimicrobial | <10 | Inhibitory against various bacterial strains |

| Compound C | Apoptosis Inducer | 22 | Significant increase in apoptosis markers |

Comparison with Similar Compounds

Structural Comparison

The compound shares a 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold with several analogs (Table 1). Key structural variations include:

- Aryl substituents at the 1-position (e.g., chlorophenyl, methoxyphenyl, ethoxyphenyl).

- Amide nitrogen substituents (e.g., sulfamoylphenyl, hydroxyethyl, quinolinyl).

- Triazole substituents (e.g., methyl, cyclopropyl).

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Structure-Activity Relationships (SAR)

- Aryl Group Influence : Electron-withdrawing groups (e.g., 2-chloro in the target compound) may enhance metabolic stability compared to electron-donating groups (e.g., 4-ethoxy in E141-0502) .

- Amide Substituents : The sulfamoyl group in the target compound offers superior solubility and hydrogen-bonding capacity compared to hydrophobic groups like 4-methylphenyl in E141-0502 .

- Triazole Substituents : Methyl at the 5-position (common in all analogs) likely prevents undesired metabolic oxidation.

Challenges and Limitations

- Data Gaps : Pharmacological data for the target compound are absent in the evidence, necessitating extrapolation from analogs.

- Selectivity : Structural similarity to pyrazole carboxamides (e.g., CB1 antagonists ) raises questions about off-target effects.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most widely reported method for 1,2,3-triazole synthesis due to its regioselectivity and functional group tolerance. For the target compound, the strategy involves:

Step 1: Preparation of 2-Chlorophenyl Azide

- Procedure : Diazotization of 2-chloroaniline with sodium nitrite in acidic media, followed by azide substitution using sodium azide.

- Reaction :

$$

\text{2-Chloroaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{2-Chlorophenyl azide}

$$ - Yield : 85–90% (based on analogous protocols).

Step 2: Synthesis of Methyl-Substituted Propargyl Carboxylate

- Alkyne Selection : Methyl 3-butynoate (HC≡C-CH$$2$$-COOCH$$3$$) introduces a methyl group adjacent to the alkyne, positioning it at the triazole’s 5-postion post-cycloaddition.

- Synthesis :

$$

\text{Propiolic acid} \xrightarrow{\text{CH}3\text{OH, H}^+} \text{Methyl propiolate} \xrightarrow{\text{CH}3\text{MgBr}} \text{Methyl 3-butynoate}

$$ - Characterization : $$^1$$H NMR (CDCl$$3$$): δ 2.10 (s, 3H, CH$$3$$), 3.75 (s, 3H, OCH$$3$$), 4.20 (s, 2H, CH$$2$$).

Step 3: CuAAC Reaction

- Conditions :

- Product : Methyl 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.

- Yield : 78%.

- Mechanism :

$$

\text{Cu}^I \text{ acetylide} + \text{Azide} \rightarrow \text{1,4-Disubstituted triazole with CH}_3 \text{ at position 5}

$$

Step 4: Ester Hydrolysis

Alternative Route: Hydrazine Cyclization

For substrates incompatible with CuAAC, triazoles can be synthesized via cyclization of hydrazine derivatives:

Step 1: Synthesis of Hydrazide Precursor

- Starting Material : 2-Chlorophenyl hydrazine and methyl acetoacetate.

- Reaction :

$$

\text{2-Chlorophenyl hydrazine} + \text{Methyl acetoacetate} \rightarrow \text{Hydrazide intermediate}

$$ - Conditions : EtOH, reflux, 6 h.

Step 2: Cyclization to Triazole

- Conditions : POCl$$_3$$, DMF, 0°C to 25°C, 2 h.

- Product : 1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

- Yield : 65%.

Synthesis of 4-Sulfamoylaniline

Step 1: Sulfonation of Aniline

- Procedure :

$$

\text{Aniline} \xrightarrow{\text{ClSO}3\text{H}} \text{4-Sulfonylaniline chloride} \xrightarrow{\text{NH}4\text{OH}} \text{4-Sulfamoylaniline}

$$ - Yield : 70%.

- Characterization : $$^1$$H NMR (DMSO-d$$6$$): δ 6.65 (d, 2H, ArH), 7.45 (d, 2H, ArH), 7.80 (s, 2H, SO$$2$$NH$$_2$$).

Amide Coupling and Final Assembly

Step 1: Carboxylic Acid Activation

Step 2: Coupling with 4-Sulfamoylaniline

- Reaction :

$$

\text{Triazole-carboxylic acid} + \text{4-Sulfamoylaniline} \xrightarrow{\text{EDCI/HOBt}} \text{Target compound}

$$ - Conditions : DMF, 25°C, 12 h.

- Yield : 82%.

- Purification : Column chromatography (SiO$$_2$$, EtOAc/hexane 1:1).

Optimization and Characterization

Reaction Optimization Table

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| CuAAC | CuI, THF/H$$_2$$O, 12 h | 78 | 98.5 |

| Ester Hydrolysis | NaOH, MeOH/H$$_2$$O, 4 h | 95 | 99.2 |

| Amide Coupling | EDCI/HOBt, DMF, 12 h | 82 | 97.8 |

Q & A

Basic: What are the optimal synthetic routes for 1-(2-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Amide coupling between the triazole-carboxylic acid and 4-sulfamoylaniline using coupling agents like EDC/HOBt .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water).

Key Parameters:

- Temperature: 60–80°C for cycloaddition.

- Catalyst: CuI (5 mol%) .

- Yield optimization: Adjust stoichiometry of azide and alkyne precursors.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use orthogonal analytical techniques:

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions may arise from assay conditions or impurity profiles. Strategies include:

- Orthogonal bioassays : Compare IC₅₀ values in kinase inhibition (e.g., EGFR) vs. antimicrobial assays .

- Structural analogs : Synthesize derivatives (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate activity contributors .

- Dose-response validation : Use ≥3 independent replicates to minimize variability .

Advanced: What computational methods are suitable for predicting binding modes with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., carbonic anhydrase IX) .

MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .

Binding free energy calculations : MM/PBSA to rank affinity trends .

Key Finding : The sulfamoyl group shows strong hydrogen bonding with Arg-130 in carbonic anhydrase .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : –20°C in airtight, light-protected vials .

- Solubility : DMSO stock solutions (10 mM) stable for ≤6 months at –80°C.

- Decomposition check : Monitor via TLC (Rf shift) or HPLC retention time changes .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-solvents : Use ≤1% DMSO or β-cyclodextrin inclusion complexes .

- pH adjustment : Solubilize sulfamoyl group at pH 7.4 (PBS buffer) .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (sonication method) .

Advanced: What strategies can elucidate the role of the 2-chlorophenyl group in bioactivity?

Methodological Answer:

- SAR studies : Synthesize analogs with Cl replaced by F, Br, or NO₂ .

- Crystallography : Resolve X-ray structures of ligand-protein complexes to map halogen bonding .

- Electrostatic potential maps : Compare Cl vs. other substituents using DFT calculations (B3LYP/6-31G*) .

Basic: What in vitro models are appropriate for initial toxicity screening?

Methodological Answer:

- Cell viability : MTT assay in HEK-293 (normal) vs. MCF-7 (cancer) cells .

- hERG inhibition : Patch-clamp assays to assess cardiac safety .

- CYP450 inhibition : Fluorescent probes for CYP3A4/2D6 .

Advanced: How to optimize the compound for improved pharmacokinetics?

Methodological Answer:

- LogP reduction : Introduce polar groups (e.g., morpholine) to lower LogP from 3.2 to <2.5 .

- Metabolic stability : Incubate with liver microsomes (human/rat), monitor via LC-MS .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .

Advanced: How can conflicting crystallography and NMR data be reconciled?

Methodological Answer:

- Dynamic effects : Compare X-ray (rigid) vs. NMR (solution) conformations using NOESY .

- Tautomer analysis : DFT calculations to identify dominant tautomers in solution .

- Temperature-dependent NMR : Probe conformational flexibility (e.g., –40°C to 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.